molecular formula C7H4N4 B1344265 5-Ciano-7H-pirrolo[2,3-d]pirimidina CAS No. 454685-88-2

5-Ciano-7H-pirrolo[2,3-d]pirimidina

Número de catálogo: B1344265
Número CAS: 454685-88-2
Peso molecular: 144.13 g/mol
Clave InChI: GDYUNCUMRKXRHY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a chemical compound that has been studied for its potential applications in various fields . It is a reagent used for structure-based design and synthesis of antiparasitic pyrrolopyrimidines targeting pteridine reductase 1 .


Synthesis Analysis

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile has been guided by key X-ray crystal structure analysis . The optimization of the synthesis process was based on a 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold .


Molecular Structure Analysis

The molecular structure of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile has been analyzed using X-ray crystal structure-guided design .


Chemical Reactions Analysis

The chemical reactions involving 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile have been studied . The compound has been used as a reagent in the synthesis of antiparasitic pyrrolopyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile have been analyzed .

Aplicaciones Científicas De Investigación

Aquí hay un análisis completo de las aplicaciones de investigación científica de la 5-Ciano-7H-pirrolo[2,3-d]pirimidina, centrándose en aplicaciones únicas:

Inhibición de MPS1 para terapia contra el cáncer

Se ha informado de un inhibidor de MPS1 altamente selectivo basado en un andamiaje de this compound. Este inhibidor está diseñado para mitigar la proliferación de células TNBC (cáncer de mama triple negativo) humanas .

Inhibición de HPK1 para inmunoterapia

Un derivado de la this compound mostró una potente actividad inhibitoria contra HPK1 (Hematopoietic Progenitor Kinase 1), que participa en la señalización de células T. Esta inhibición podría aumentar la secreción de IL-2 en las células de leucemia T humana Jurkat, lo que sugiere una aplicación en inmunoterapia .

Inhibición de la producción de óxido nítrico

Se han sintetizado nuevos inhibidores de la producción de NO (óxido nítrico) basados en la hibridación de this compound. Estos inhibidores podrían tener aplicaciones terapéuticas en condiciones donde la producción de NO necesita ser controlada .

Análisis Bioquímico

Biochemical Properties

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary targets of this compound is monopolar spindle 1 kinase (MPS1), a dual-specificity protein kinase that is overexpressed in certain types of cancer, such as triple-negative breast cancer . By inhibiting MPS1, 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile disrupts the mitotic checkpoint, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been shown to interact with other kinases, such as protein kinase B (Akt), further highlighting its versatility in modulating biochemical pathways .

Cellular Effects

The effects of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis . It also affects cell signaling pathways by inhibiting the phosphorylation of key proteins involved in cell proliferation and survival, such as Akt and its downstream targets . Furthermore, 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile influences gene expression by modulating the activity of transcription factors and other regulatory proteins . These effects collectively contribute to the compound’s potential as an anticancer agent.

Molecular Mechanism

At the molecular level, 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile exerts its effects through several mechanisms. It binds to the active site of MPS1, inhibiting its kinase activity and preventing the phosphorylation of substrates required for mitotic checkpoint signaling . This binding interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with key residues in the kinase’s active site . Additionally, 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile inhibits Akt by competing with ATP for binding to the kinase’s active site, thereby blocking its activation and downstream signaling . These molecular interactions underscore the compound’s potency and specificity as an enzyme inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its activity over extended periods . Its degradation can occur under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile can induce sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells . These findings highlight the importance of proper handling and storage to preserve the compound’s efficacy.

Dosage Effects in Animal Models

The effects of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as weight loss and organ toxicity . These threshold effects underscore the need for careful dosage optimization to maximize therapeutic benefits while minimizing side effects. Studies have also shown that the compound’s efficacy in reducing tumor size is dose-dependent, with higher doses leading to more pronounced antitumor effects .

Metabolic Pathways

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism also influences its pharmacokinetic properties, such as absorption, distribution, and elimination, which are critical for its therapeutic application .

Transport and Distribution

Within cells and tissues, 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cell membranes and accumulate in specific tissues . Studies have shown that 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile tends to accumulate in tumor tissues, enhancing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . It can also be directed to specific subcellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects .

Propiedades

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-1-5-2-10-7-6(5)3-9-4-11-7/h2-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYUNCUMRKXRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN=C2N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626837
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454685-88-2
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 15 mL round-bottomed flask, 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (1 g, 3.35 mmol, Eq: 1.00) and TBAF (13.4 ml, 13.4 mmol, Eq: 4.00) were combined with Tetrahydrofuran to give an off-white solution. The reaction mixture was stirred for 3 h. The reaction mixture was poured into 20 mL sat NH4Cl and extracted with EtOAc (3×25 mL). The organic layers were dried over MgSO4 and concentrated in vacuo. The crude material was triturated with diethyl ether (1×20 mL) to obtain 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (312 mg, 65%).
Name
7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 5
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Customer
Q & A

Q1: What makes 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile a promising scaffold for drug development, particularly in the context of cancer treatment?

A1: 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivatives have shown promise as inhibitors of Monopolar Spindle 1 kinase (MPS1) []. MPS1 is a protein kinase often overexpressed in aggressive cancers like triple-negative breast cancer (TNBC) []. By inhibiting MPS1, these compounds can disrupt cancer cell division, offering a potential therapeutic avenue for TNBC and other cancers with elevated MPS1 activity.

Q2: How does the structure of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile lend itself to modifications that could enhance its biological activity and selectivity?

A2: The core structure of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile provides multiple sites for chemical modifications. Researchers have successfully introduced various substituents at different positions on this scaffold, as exemplified by the development of a potent MPS1 inhibitor guided by X-ray crystallography []. These modifications can influence the compound's binding affinity to its target, cellular permeability, and overall pharmacological profile. For example, studies have explored modifications at the 2-amino and 4-chloro positions to optimize interactions with specific amino acid residues within the binding site of target proteins like MPS1 [, ].

Q3: Beyond its potential in cancer treatment, what other therapeutic applications have been explored for 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivatives?

A3: The 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold has demonstrated versatility in medicinal chemistry. Research has explored its use in developing not only anticancer agents but also antiviral and antibacterial nucleosides []. For instance, derivatives like cadeguomycin, 2′-deoxycadeguomycin, and ara-cadeguomycin, synthesized from this core structure, have shown activity against certain viruses [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.